Technical Guide: Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Technical Guide: Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
CAS Number: 1251010-63-5 (for the cis-isomer)
This technical guide provides an in-depth overview of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a saturated bicyclic amine derivative. The pyrrolo[3,2-b]pyridine core structure is a recognized scaffold in the design of various biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for controlled synthetic manipulations, making it a valuable intermediate in multi-step syntheses. The "octahydro" designation indicates a fully saturated ring system. This guide focuses on the cis-isomer of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1251010-63-5 | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| Appearance | Solid, semi-solid, liquid, or lump | |
| Purity | Typically >95% | |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |
| SMILES Code | O=C(N1CC[C@@]2([H])[C@]1([H])CCCN2)OC(C)(C)C | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P305+P351+P338 | [1] |
Role in Drug Discovery and Development
The pyrrolopyridine scaffold is of significant interest in medicinal chemistry as it can mimic the purine ring of ATP, making its derivatives potential kinase inhibitors.[2] The specific compound, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, serves as a crucial starting material in the synthesis of more complex molecules targeting a range of diseases.
Notably, this compound has been utilized in the development of:
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Protein Degraders: It is a key intermediate in the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific target proteins.[3] These agents are being explored for various therapeutic applications, including oncology.[3] The ubiquitin-proteasome pathway is central to the mechanism of action of these degraders.
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Autoimmune Disease Therapeutics: The compound is used in the preparation of pyrazolopyridinamine compounds aimed at treating autoimmune diseases.[4]
The general workflow for utilizing this building block in a drug discovery context is outlined below.
Caption: Drug discovery workflow using the core scaffold.
Experimental Protocols
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Ring Formation: Construction of the bicyclic pyrrolopyridine core.
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Reduction: Catalytic hydrogenation to saturate the heterocyclic rings.
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Protection: Introduction of the Boc protecting group.
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Purification: Chromatographic methods to isolate the desired isomer.
A patent for the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine provides a representative example of the complexity of such syntheses.[5][6] The process described involves enzymatic hydrolysis for optical resolution, followed by a series of conversions and reductions to form the final saturated bicyclic amine.[5][6]
General Considerations for Handling and Use:
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Due to its hazard profile, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.[1]
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Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1]
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The compound is typically stored under refrigeration and an inert atmosphere to maintain its stability.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for cis-tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1251010-63-5) is not widely published. However, chemical suppliers often provide access to NMR, LC-MS, and other analytical data upon request for a specific batch. For related pyrrolopyridine derivatives, ¹H and ¹³C NMR spectra are the primary methods for structural confirmation.[2]
Expected ¹H NMR Spectral Features:
Based on the structure, one would expect to see:
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A characteristic singlet in the upfield region (around 1.4 ppm) corresponding to the nine protons of the tert-butyl group.
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A complex series of multiplets in the aliphatic region corresponding to the protons of the saturated bicyclic core.
Conclusion
tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its utility in the development of protein degraders and immunomodulators highlights its importance in modern drug discovery. Further research into the synthesis and applications of this and related compounds is likely to yield novel therapeutic agents.
References
- 1. 1251010-63-5 | cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 2. rsc.org [rsc.org]
- 3. WO2024092009A1 - Agents de dégradation de protéines et leurs utilisations - Google Patents [patents.google.com]
- 4. CN112673007A - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çå¡åå¹¶å¡å¶èºååç© - Google Patents [patents.google.com]
- 5. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 6. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
